Cas no 1705294-34-3 (1-(ethanesulfonyl)-3-phenylazepane)
1-(ethanesulfonyl)-3-phenylazepane Chemical and Physical Properties
Names and Identifiers
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- 1-(Ethylsulfonyl)hexahydro-3-phenyl-1H-azepine
- 1-(ethanesulfonyl)-3-phenylazepane
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- Inchi: 1S/C14H21NO2S/c1-2-18(16,17)15-11-7-6-10-14(12-15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
- InChI Key: ZFXLZSLRBKDPRL-UHFFFAOYSA-N
- SMILES: N1(S(CC)(=O)=O)CCCCC(C2=CC=CC=C2)C1
1-(ethanesulfonyl)-3-phenylazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6381-3910-2μmol |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-5μmol |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-10μmol |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-20μmol |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-1mg |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-2mg |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-3mg |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-4mg |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-5mg |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6381-3910-10mg |
1-(ethanesulfonyl)-3-phenylazepane |
1705294-34-3 | 10mg |
$79.0 | 2023-09-09 |
1-(ethanesulfonyl)-3-phenylazepane Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-(ethanesulfonyl)-3-phenylazepane
Introduction to 1-(ethanesulfonyl)-3-phenylazepane (CAS No. 1705294-34-3) in Modern Chemical Research
1-(ethanesulfonyl)-3-phenylazepane, identified by the chemical identifier CAS No. 1705294-34-3, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This azepane derivative, characterized by its ethanesulfonyl and phenyl substituents, has garnered attention due to its structural uniqueness and potential biological activities. The compound’s molecular framework, featuring a seven-membered heterocyclic core with functionalized side chains, positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.
The structural motif of 1-(ethanesulfonyl)-3-phenylazepane combines the rigidity of the azepane ring system with the electron-withdrawing and aromatic properties of the phenyl group, as well as the sulfonamide moiety. This combination of features is particularly intriguing for medicinal chemists seeking to develop novel therapeutic agents. The ethanesulfonyl group, in particular, introduces a polar and hydrophilic region that can enhance solubility and interactions with biological targets, while the phenyl ring contributes to lipophilicity and potential binding affinity at specific receptors or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(ethanesulfonyl)-3-phenylazepane with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses, neurodegenerative diseases, and cancer pathways. The sulfonamide functionality is well-known for its role in drug design due to its ability to form hydrogen bonds and stabilize transition states, making it a valuable scaffold for developing small-molecule inhibitors.
In parallel, synthetic methodologies have been refined to facilitate the efficient preparation of 1-(ethanesulfonyl)-3-phenylazepane on both laboratory and industrial scales. Modern synthetic routes often leverage transition-metal catalysis and green chemistry principles to minimize waste and improve yields. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the azepane core, while sulfonylation reactions under controlled conditions ensure the introduction of the ethanesulfonyl group without unwanted side products.
The pharmacological profile of 1-(ethanesulfonyl)-3-phenylazepane has been investigated through in vitro assays that evaluate its interaction with relevant biological targets. Preliminary data indicate that this compound exhibits moderate affinity for certain serine proteases and ion channels, suggesting potential applications in treating conditions such as pain syndromes or cardiovascular disorders. Additionally, its structural similarity to known bioactive molecules allows for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties.
The role of 1-(ethanesulfonyl)-3-phenylazepane in drug development is further underscored by its compatibility with modern biotechnological approaches. High-throughput screening (HTS) platforms have been utilized to rapidly assess the compound’s activity against large libraries of biological targets, accelerating the identification of lead compounds for further optimization. Furthermore, advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enhanced the ability to characterize the compound’s molecular structure and dynamics.
From a regulatory perspective, 1-(ethanesulfonyl)-3-phenylazepane (CAS No. 1705294-34-3) must be evaluated according to established guidelines to ensure safety and efficacy before clinical translation. Preclinical studies involving cell culture models and animal models are essential for assessing its toxicity profile, pharmacokinetics, and therapeutic potential. These studies provide critical data for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
The future directions for research on 1-(ethanesulfonyl)-3-phenylazepane include exploring its role in combinatorial therapies and personalized medicine approaches. By integrating genetic data with pharmacological insights, researchers aim to identify patient subpopulations that may benefit most from this compound or derivatives thereof. Additionally, nanotechnology-based delivery systems are being investigated to enhance bioavailability and targeted delivery of 1-(ethanesulfonyl)-3-phenylazepane to specific tissues or organs.
In conclusion,1-(ethanesulfonyl)-3-phenylazepane represents a compelling example of how structural innovation in organic chemistry can yield bioactive molecules with therapeutic potential. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs across multiple disease areas. As research continues to uncover new applications for this compound,CAS No. 1705294-34-3 will undoubtedly remain a focal point for medicinal chemists seeking novel treatments.
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